Phenyl(piperidin-2-yl)methanol
Overview
Description
Phenyl(piperidin-2-yl)methanol is a compound with the molecular formula C12H17NO . It is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives, including Phenyl(piperidin-2-yl)methanol, are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of Phenyl(piperidin-2-yl)methanol consists of a six-membered heterocyclic ring including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Phenyl(piperidin-2-yl)methanol has a molecular weight of 191.27 g/mol . It has a topological polar surface area of 32.3 Ų and a complexity of 166 . It has two hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications
1. Synthesis and Structural Analysis
Phenyl(piperidin-2-yl)methanol and its derivatives are extensively used in the synthesis of various complex compounds. For instance, a compound synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime exhibits significant structural properties like chair conformation of the piperidine ring and distorted tetrahedral geometry around sulfur atoms, which are essential for further chemical applications (Karthik et al., 2021).
2. Antimicrobial and Antitubercular Activities
Phenyl(piperidin-2-yl)methanol derivatives have shown promise in antimicrobial and antitubercular activities. For instance, certain cyclopropyl methanols, including derivatives of phenyl(piperidin-2-yl)methanol, demonstrated significant in vitro activity against Mycobacterium tuberculosis (Bisht et al., 2010). Similarly, derivatives synthesized for antimicrobial activities have shown potential effectiveness equivalent to established biological standards (Ramudu et al., 2017).
3. Catalysis in Chemical Reactions
Some derivatives of phenyl(piperidin-2-yl)methanol are used as catalysts in chemical reactions. For example, cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which include derivatives of phenyl(piperidin-2-yl)methanol, have been used to catalyze oxidative cyclization of alkenols (Dönges et al., 2014).
4. Biocatalysis and Enantioselective Synthesis
The compound is also instrumental in biocatalysis and enantioselective synthesis. Lactobacillus paracasei BD101, for instance, was used to produce (S)-phenyl(pyridin-2-yl)methanol in high enantiomeric excess and yield, showcasing the compound's significance in producing enantiomerically pure substances (Şahin et al., 2019).
5. Molecular Modeling and Drug Design
Phenyl(piperidin-2-yl)methanol derivatives are also vital in molecular modeling and drug design. For example, derivatives synthesized for antimicrobial activity were evaluated through structure-based investigations and docking studies, indicating their potential in rational drug design (Mandala et al., 2013).
Future Directions
Piperidine derivatives, including Phenyl(piperidin-2-yl)methanol, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
phenyl(piperidin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-3,6-7,11-14H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCPDFBYBSINPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280033 | |
Record name | phenyl(piperidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(piperidin-2-yl)methanol | |
CAS RN |
23702-98-9 | |
Record name | 23702-98-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenyl(piperidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | phenyl(piperidin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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